6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-
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Overview
Description
6,8-Dioxabicyclo[321]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)- is a bicyclic acetal derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)- typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes several reaction steps such as aldol condensation, acetalization, and cyclization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazolyl group.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and various Lewis acids . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various polymers and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of specialized materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application, but they often include interactions with proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-4-one: A closely related compound with similar structural features.
5-Methyl-6,8-dioxabicyclo[3.2.1]octan-3-one: Another derivative with slight modifications in the structure.
Uniqueness
6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)- is unique due to the presence of the pyrazolyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C11H14N2O3/c1-6-3-7(2)13(12-6)8-4-9(14)11-15-5-10(8)16-11/h3,8,10-11H,4-5H2,1-2H3 |
InChI Key |
YWVXTXRVYLHDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)C3OCC2O3)C |
Origin of Product |
United States |
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